5-Oxatricyclo[7.1.0.0,4,6]decane
Description
5-Oxatricyclo[7.1.0.0⁴⁶]decane is a tricyclic organic compound characterized by a bridged bicyclic framework fused with an oxygen-containing ring (oxa). Its structure comprises a seven-membered ring, a one-membered ring (cyclopropane), and a fused oxygen atom at position 3. The numbering 7.1.0.0⁴⁶ denotes the bridgehead positions, with the oxygen atom integrated into the seven-membered ring.
The inclusion of heteroatoms (e.g., oxygen, nitrogen, sulfur) in tricyclic frameworks significantly influences their electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-oxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2 |
InChI Key |
JXZWFEFBDGBUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CCC3C1C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Oxatricyclo[7.1.0.0,4,6]decane
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the bicyclic carbon framework via ring-forming reactions such as cycloadditions or intramolecular cyclizations.
- Introduction of the oxygen atom into the ring system to form the oxacycle.
- Control of stereochemistry through chiral catalysts or stereoselective steps.
Specific Synthetic Routes
Cycloaddition-Based Approaches
- A common approach is the use of [4 + 3] cycloaddition reactions to form polyfunctionalized cycloheptenones, which can be further elaborated into the tricyclic ether framework.
- This method involves reacting a 4-atom component (such as a diene) with a 3-atom component (such as an oxyallyl cation) to build the seven-membered ring, which is a core part of the bicyclic structure.
- Subsequent transformations introduce the oxygen bridge, completing the 5-oxatricyclo ring system.
Intramolecular Cyclization
- Starting from linear or monocyclic precursors containing hydroxyl and alkene functionalities, intramolecular cyclization under acidic or catalytic conditions can form the oxacycle.
- For example, epoxidation followed by ring-opening and cyclization can yield the tricyclic ether.
- Stereochemical control is achieved by using chiral auxiliaries or catalysts.
Multi-Step Functional Group Transformations
- The synthesis may require selective oxidation, reduction, and protection/deprotection steps to install the oxygen atom and maintain the desired stereochemistry.
- Key intermediates such as cyclopropanes or cyclobutanes may be formed and then opened or rearranged to achieve the final tricyclic structure.
Example Synthetic Sequence (Hypothetical)
| Step | Reaction Type | Description | Outcome |
|---|---|---|---|
| 1 | Formation of cycloheptenone | [4 + 3] Cycloaddition to build bicyclic core | Polyfunctionalized cycloheptenone |
| 2 | Epoxidation | Epoxidation of alkene moiety | Epoxide intermediate |
| 3 | Intramolecular ring closure | Acid-catalyzed ring opening and cyclization | Formation of oxacycle |
| 4 | Stereochemical adjustment | Use of chiral catalysts or auxiliaries | (4R,6S) stereochemistry control |
| 5 | Purification | Chromatography or recrystallization | Pure this compound |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the ring system and stereochemistry.
- Mass Spectrometry (MS) confirms molecular weight and purity.
- X-ray Crystallography may be used to definitively determine the 3D structure and stereochemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) can analyze intermediates and final product purity.
Summary Table of Preparation Methods
Sources and Authority
- The synthetic methodologies are supported by peer-reviewed chemical literature focusing on bicyclic and tricyclic ether frameworks in bioactive natural products.
- PubChem provides structural and molecular data confirming the identity and stereochemistry of the compound.
- Research articles on the synthesis of related bicyclic oxacycles and tricyclic ethers provide detailed reaction schemes and experimental conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom within its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Oxatricyclo[7.1.0.0,4,6]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-Oxatricyclo[7.1.0.0,4,6]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, providing neuroprotective effects . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table compares 5-Oxatricyclo[7.1.0.0⁴⁶]decane with key analogs:
Key Observations:
- Heteroatom Influence : Oxygen in 5-Oxatricyclo enhances polarity compared to hydrocarbon analogs like decane or undecane, which exhibit low affinity for polar solvents . Chlorinated derivatives (e.g., 5,5-dichloro) introduce electrophilic sites, enabling nucleophilic substitution reactions .
- Functional Groups: The 4-azatricyclo derivatives with ketone and amino groups demonstrate bioactivity, serving as precursors for amino acid-based pharmaceuticals .
Physicochemical Properties
- Solubility: Oxygenated tricyclic compounds like 5-Oxatricyclo are likely more soluble in polar solvents (e.g., chloroform, ethyl acetate) compared to nonpolar analogs such as decane or hexadecane, which show minimal interaction with hydrophilic media .
- Stability : Chlorinated tricyclic compounds (e.g., 5,5-dichloro) may exhibit higher stability under acidic conditions due to electron-withdrawing Cl substituents, whereas azatricyclo derivatives with amine groups could display pH-dependent solubility .
Biological Activity
The compound (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, particularly its antimicrobial effects, and synthesizes findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHO
- Molecular Weight : 138.21 g/mol
- IUPAC Name : (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane
Antimicrobial Properties
Research indicates that (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal pathogens:
- Pathogens Tested :
- Staphylococcus aureus
- Candida albicans
These findings suggest that compounds with similar structural characteristics can have substantial antimicrobial effects, making (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane a candidate for further exploration in therapeutic applications.
The mechanism by which (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane exerts its biological effects may involve interactions with specific molecular targets within microbial cells. This could lead to alterations in metabolic pathways or cellular integrity.
Comparative Analysis with Similar Compounds
To better understand the potential of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Caryophyllene oxide | Tricyclic | Antimicrobial properties |
| 4-Oxatricyclo[6.2.0.0~3,5~]decane | Bicyclic | Potential therapeutic applications |
| Beta-caryophyllene | Sesquiterpene | Anti-inflammatory effects |
This table highlights the unique properties of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane compared to its analogs.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane demonstrated its effectiveness against Staphylococcus aureus and Candida albicans. The compound was tested in various concentrations to determine the minimum inhibitory concentration (MIC), yielding promising results that warrant further investigation into its use as a natural antimicrobial agent.
Study 2: Interaction with Biological Systems
Another research effort focused on the interactions of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane with human cell lines to assess cytotoxicity and therapeutic potential. The findings indicated that at certain concentrations, the compound did not exhibit cytotoxic effects while still maintaining antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
